2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-13-12-9-2-1-3-10(9)20-14(12)16-11(15-13)8-17-4-6-19-7-5-17/h1-8H2,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEXLIJPVKJPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of morpholine with formaldehyde and a suitable thiol compound under acidic conditions to form the morpholin-4-ylmethyl intermediate. This intermediate is then reacted with a diazatricyclo compound under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the thia-diazatricyclo core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold is a common framework in medicinal chemistry. Key structural variations occur at the 2- and 3-positions, influencing physicochemical and biological properties:
Key Observations :
- Hydrophilicity: The morpholinomethyl group enhances water solubility compared to chloromethyl or aryl substituents.
- Reactivity : Chloromethyl and mercapto derivatives are more reactive (e.g., nucleophilic substitution or oxidation) .
- Biological Targeting : Aryl and halogenated substituents (e.g., 4-chlorophenyl) are associated with kinase inhibition (e.g., VEGFR-2/AKT) or antimicrobial activity .
Physicochemical Properties
Melting points, spectral data, and stability vary significantly with substituents:
Key Observations :
- Thermal Stability : Aryl-substituted derivatives (e.g., 11d) exhibit higher melting points (>300°C) due to rigid aromatic systems .
- Spectral Signatures : C=O stretches (~1660–1720 cm⁻¹) and NH peaks (~3350–3450 cm⁻¹) are consistent across analogs .
Key Observations :
Biological Activity
2-(Morpholinomethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O2S
- Molecular Weight : 291.36 g/mol
- CAS Number : 735342-31-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects primarily through its interaction with biological receptors and enzymes.
- G Protein-Coupled Receptors (GPCRs) : The compound has been shown to interact with various GPCRs, which are crucial for many physiological processes. These receptors modulate signaling pathways involved in neurotransmission and hormonal regulation .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes that play a role in metabolic pathways. For instance, it could affect the activity of phosphodiesterases or other kinases involved in cellular signaling .
Pharmacological Effects
The pharmacological effects of this compound can be categorized as follows:
- Antidepressant Activity : Research indicates potential antidepressant-like effects through modulation of serotonin receptors . This suggests that the compound may influence mood regulation and anxiety responses.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators . This could make it a candidate for treating conditions characterized by chronic inflammation.
- Neuroprotective Effects : Some studies have indicated that the compound could protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antidepressant Effects :
- Inflammation Model :
- Neuroprotection Study :
Comparative Analysis
The following table summarizes key findings related to the biological activities of this compound compared to similar compounds:
Q & A
Advanced Research Question
- Structural Refinement : Replace the morpholinomethyl group with less basic amines (e.g., pyrrolidine) to reduce off-target interactions .
- Prodrug Design : Introduce ester or carbamate moieties to mask reactive groups until target-specific activation .
- Toxicogenomics : RNA-seq analysis in HEK293 cells can flag pathways (e.g., oxidative stress) linked to hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
